molecular formula C5H12ClNO2 B2922811 (3R,4S)-4-Methoxypyrrolidin-3-ol hydrochloride CAS No. 473298-26-9

(3R,4S)-4-Methoxypyrrolidin-3-ol hydrochloride

Cat. No. B2922811
M. Wt: 153.61
InChI Key: AGYFNYDVGSRXSM-JBUOLDKXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrrolidines, such as “(3R,4S)-4-Methoxypyrrolidin-3-ol hydrochloride”, are a class of organic compounds characterized by a five-membered ring with four carbon atoms and one nitrogen atom . They are widely used in medicinal chemistry to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The molecular structure of a compound like “(3R,4S)-4-Methoxypyrrolidin-3-ol hydrochloride” would be determined by the arrangement of its atoms and the stereochemistry of its chiral centers . The “3R,4S” notation indicates the configuration of the chiral centers in the molecule .

Scientific Research Applications

1. Pharmacological Profiles of Novel 5-HT2A Receptor Antagonists

A study by Ogawa et al. (2002) examined the pharmacology of R-96544, a compound related to (3R,4S)-4-Methoxypyrrolidin-3-ol hydrochloride, revealing its potential as a 5-HT2A receptor antagonist. This compound showed concentration-dependent inhibition of platelet aggregation induced by serotonin, hinting at its potential therapeutic applications in cardiovascular diseases (Ogawa et al., 2002).

2. Potential in Treating Pancreatitis

Another study by Ogawa et al. (2005) on R-102444 and its active metabolite R-96544, also related to (3R,4S)-4-Methoxypyrrolidin-3-ol hydrochloride, found that these compounds inhibited the progression of acute and chronic pancreatitis in experimental models. This suggests a possible role for these compounds in treating pancreatitis and implicates the involvement of 5-HT2A receptors in the disease's progression (Ogawa et al., 2005).

3. Synthesis and Receptor Binding Studies

Heindl et al. (2003) conducted research on the synthesis of 4-substituted prolinol derivatives, starting from natural 4-hydroxyproline, which is structurally related to (3R,4S)-4-Methoxypyrrolidin-3-ol hydrochloride. This research provided insights into the preparation of these compounds and their potential in binding to dopamine and serotonin receptors, indicating their possible use in neurological and psychiatric disorders (Heindl et al., 2003).

4. Application in Brain Imaging

Yordanov et al. (2002) developed acyl-protected hydroxylamines for electron paramagnetic resonance (EPR) brain imaging. These compounds, including ones structurally similar to (3R,4S)-4-Methoxypyrrolidin-3-ol hydrochloride, showed potential as EPR brain imaging agents, opening avenues for their use in neuroimaging and neurological research (Yordanov et al., 2002).

Safety And Hazards

The safety and hazards of a compound like “(3R,4S)-4-Methoxypyrrolidin-3-ol hydrochloride” would be determined by its toxicity, reactivity, and environmental impact. Some similar compounds have been classified as combustible and acutely toxic .

Future Directions

The future directions in the study of compounds like “(3R,4S)-4-Methoxypyrrolidin-3-ol hydrochloride” could involve exploring their potential therapeutic applications, improving their synthesis methods, and studying their interactions with biological targets .

properties

IUPAC Name

(3R,4S)-4-methoxypyrrolidin-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c1-8-5-3-6-2-4(5)7;/h4-7H,2-3H2,1H3;1H/t4-,5+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGYFNYDVGSRXSM-JBUOLDKXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CNCC1O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1CNC[C@H]1O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4S)-4-Methoxypyrrolidin-3-ol hydrochloride

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